butyl 2,4-dioxopentanoate
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Overview
Description
butyl 2,4-dioxopentanoate is an organic compound with the chemical formula C9H14O4. It is a colorless liquid with a specific fruity aroma. This compound is commonly used as a flavoring agent in food and beverages, as well as in various chemical synthesis reactions as a substrate or intermediate .
Preparation Methods
butyl 2,4-dioxopentanoate is typically synthesized through an esterification reaction. This involves reacting 2,4-dioxovaleric acid with butanol in the presence of a catalyst. The reaction conditions usually require heating and the removal of water to drive the reaction to completion . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. Proper safety measures, including the use of protective equipment and waste management, are essential during the synthesis process .
Chemical Reactions Analysis
butyl 2,4-dioxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
butyl 2,4-dioxopentanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research explores its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: It is utilized in the formulation of fragrances and flavorings for consumer products
Mechanism of Action
The mechanism of action of butyl 2,4-dioxovalerate primarily involves its ester linkage. In biological systems, esterases can hydrolyze this linkage, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for its role in drug delivery systems, where the compound can be used to release active pharmaceutical ingredients in a controlled manner .
Comparison with Similar Compounds
butyl 2,4-dioxopentanoate can be compared with other esters such as ethyl 2,4-dioxovalerate and methyl 2,4-dioxovalerate. While all these compounds share similar ester linkages, their physical properties, such as boiling points and solubilities, differ due to the varying alkyl groups. This compound is unique in its specific fruity aroma and its applications in flavoring and fragrance industries .
Properties
CAS No. |
10153-83-0 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 g/mol |
IUPAC Name |
butyl 2,4-dioxopentanoate |
InChI |
InChI=1S/C9H14O4/c1-3-4-5-13-9(12)8(11)6-7(2)10/h3-6H2,1-2H3 |
InChI Key |
FOMYYQMPVKGWON-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=O)CC(=O)C |
Canonical SMILES |
CCCCOC(=O)C(=O)CC(=O)C |
Key on ui other cas no. |
10153-83-0 |
Origin of Product |
United States |
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